molecular formula C7H5N4NaO3S2 B8188930 Sodium 3-([1,2,3,4]thiatriazol-5-ylamino)-benzenesulfonate

Sodium 3-([1,2,3,4]thiatriazol-5-ylamino)-benzenesulfonate

Cat. No.: B8188930
M. Wt: 280.3 g/mol
InChI Key: YSIMZZJZIUOXRB-UHFFFAOYSA-M
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Description

Sodium 3-([1,2,3,4]thiatriazol-5-ylamino)-benzenesulfonate is a chemical compound that features a unique combination of a thiatriazole ring and a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-([1,2,3,4]thiatriazol-5-ylamino)-benzenesulfonate typically involves the reaction of 3-amino-benzenesulfonic acid with a thiatriazole derivative under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of sodium hydroxide to facilitate the formation of the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-([1,2,3,4]thiatriazol-5-ylamino)-benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The thiatriazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonate group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Sodium 3-([1,2,3,4]thiatriazol-5-ylamino)-benzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 3-([1,2,3,4]thiatriazol-5-ylamino)-benzenesulfonate involves its interaction with specific molecular targets. The thiatriazole ring can interact with enzymes or proteins, potentially inhibiting their activity. The sulfonate group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol
  • Phenol, 4-(1,2,3,4-thiatriazol-5-ylamino)-

Uniqueness

Sodium 3-([1,2,3,4]thiatriazol-5-ylamino)-benzenesulfonate is unique due to the presence of both a thiatriazole ring and a benzenesulfonate group

Properties

IUPAC Name

sodium;3-(thiatriazol-5-ylamino)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3S2.Na/c12-16(13,14)6-3-1-2-5(4-6)8-7-9-10-11-15-7;/h1-4H,(H,8,9,11)(H,12,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIMZZJZIUOXRB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NN=NS2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N4NaO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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